3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H20O5 . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several steps. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the intermediate 4-methoxyphenylacetyl chloride. This intermediate then undergoes a condensation reaction with 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are subjects of ongoing research.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also modulate oxidative stress pathways, contributing to its antioxidant effects .
Comparison with Similar Compounds
3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other benzopyran derivatives such as:
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Similar in structure but with different substituents, leading to variations in biological activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, but differing in its core structure and applications.
6,7-Dimethoxy-2-[2-(4-methoxyphenyl)ethyl]chromone: Shares the methoxyphenyl group but has distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-15-8-6-14(7-9-15)20(23)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-21(18)12-16/h6-12H,2-5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIMPMOLSRUTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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